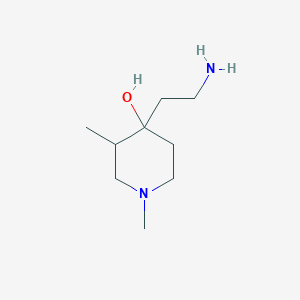
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a prop-2-en-1-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one can be synthesized through a multi-step process. One common method involves the reaction of piperazine with triethylamine in the presence of formamide, followed by the addition of chloride. The resulting product is then heated to produce 2-methyl-1-(morpholin-4-yl)propane, which is further reacted with ethyl chloride to give 2-methyl-1-(morpholin-4-yl)propane 1,2,3,3-tetraol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a monomer in polymerization reactions due to its selectivity for certain amines.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in understanding molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of a methyl group and a morpholine ring. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2-methyl-1-morpholin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-9-3-4-11-7/h7,9H,1,3-5H2,2H3 |
Clé InChI |
AMWXTOWDYBKJBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



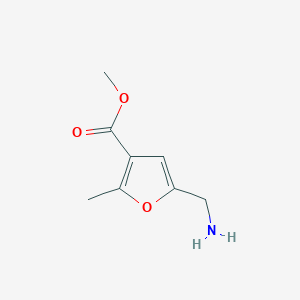
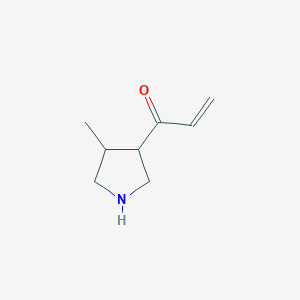
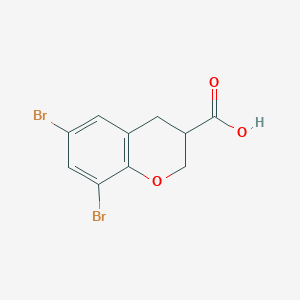

![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
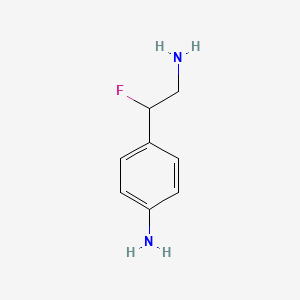
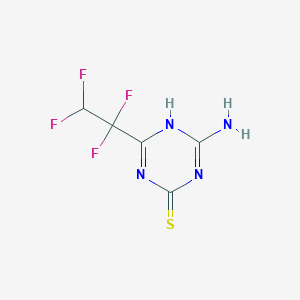
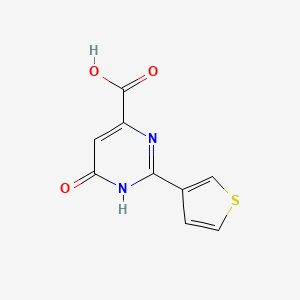

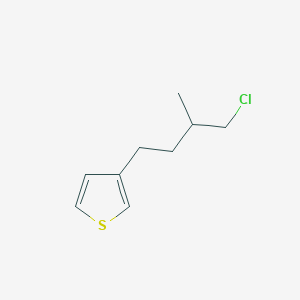
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)

